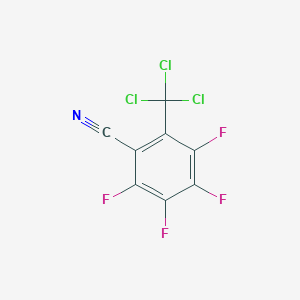
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride (2-BTFEC) is a fluorinated bromo-chloro aniline that has a wide range of applications in scientific research and laboratory experiments. It is a highly versatile compound with a wide range of properties and characteristics, making it an ideal choice for many research applications.
Aplicaciones Científicas De Investigación
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride; 98% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of polymers, surfactants, and other materials. In addition, 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride; 98% can be used as a reactant in organic synthesis, as a catalyst for the formation of polymers, and as a reagent for the synthesis of a variety of compounds.
Mecanismo De Acción
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride; 98% is an aniline derivative that has a wide range of properties and characteristics. The compound has a strong electron-withdrawing effect, which makes it a useful reagent in organic synthesis. It is also an excellent catalyst for the formation of polymers and other materials. In addition, the compound has a strong affinity for water, which makes it an ideal choice for aqueous-based reactions.
Biochemical and Physiological Effects
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride; 98% has a wide range of biochemical and physiological effects. The compound has been shown to have an anti-inflammatory effect, which is beneficial in the treatment of certain diseases. It has also been shown to have an inhibitory effect on the activity of certain enzymes, which can lead to a decrease in the production of certain hormones and other substances. In addition, 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride; 98% has been shown to have a protective effect against certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride; 98% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that the compound is highly soluble in water, making it an ideal choice for aqueous-based reactions. In addition, the compound is relatively stable and does not degrade easily, making it an ideal choice for long-term storage. However, one of the main limitations is that the compound is highly toxic and should be handled with care.
Direcciones Futuras
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride; 98% has a wide range of potential future directions. One potential direction is the development of new synthesis methods for the compound. This could lead to the development of more efficient and cost-effective methods of producing the compound. Additionally, further research could be conducted to explore the potential applications of the compound in the fields of medicine and agriculture. Finally, further research could be conducted to better understand the biochemical and physiological effects of the compound.
Métodos De Síntesis
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride; 98% can be synthesized using a number of different methods. The most common method is the reaction of bromo-chloro aniline with tetrafluoroethylene in the presence of a catalyst. This reaction produces 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline hydrochloride; 98% in high yields and is relatively easy to carry out. Other methods of synthesis include the reaction of bromo-chloro aniline with other halogenated compounds such as chloroform or bromoform.
Propiedades
IUPAC Name |
2-(2-bromo-1,1,2,2-tetrafluoroethyl)-4-chloroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF4N.ClH/c9-8(13,14)7(11,12)5-3-4(10)1-2-6(5)15;/h1-3H,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHDUNMELRYTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(F)(F)Br)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione](/img/structure/B6312135.png)









![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)
